molecular formula C7H9N3 B1290807 (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1134684-85-7

(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1290807
CAS No.: 1134684-85-7
M. Wt: 135.17 g/mol
InChI Key: GNELIHKNMZMNLS-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C7H9N3. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pyrazole derivatives. This compound is characterized by its pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetonitrile group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone, followed by dehydration to yield the final product . One common method involves the use of 3,5-dimethylpyrazole and acetonitrile in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium (VI) oxide and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but lacks the acetonitrile group.

    1H-Pyrazole-1-acetonitrile: Similar but without the methyl substitutions at positions 3 and 5.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the acetonitrile group.

Uniqueness: (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both the dimethyl substitutions and the acetonitrile group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNELIHKNMZMNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640814
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134684-85-7
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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